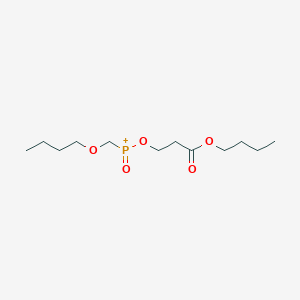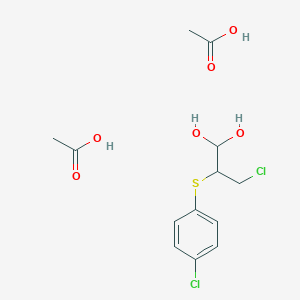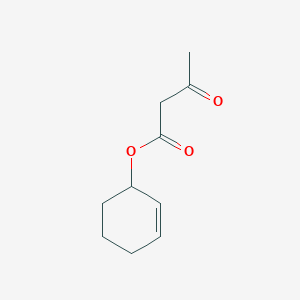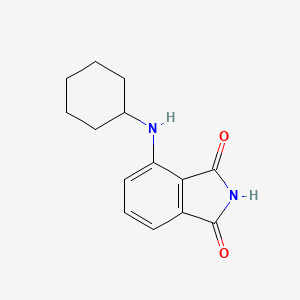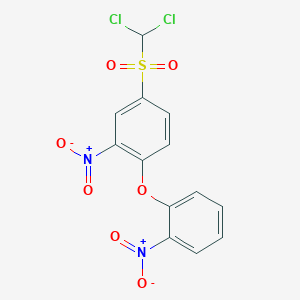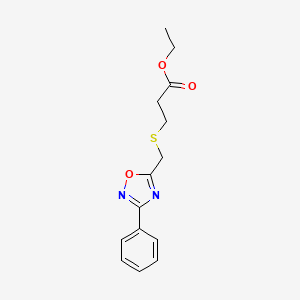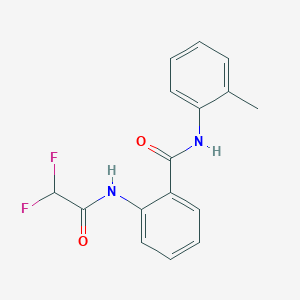
2-(2,2-Difluoroacetamido)-N-(2-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Difluoroacetamido)-N-(2-methylphenyl)benzamide is an organic compound characterized by the presence of a difluoroacetamido group and a methylphenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroacetamido)-N-(2-methylphenyl)benzamide typically involves the following steps:
Formation of the Difluoroacetamido Group: This can be achieved by reacting difluoroacetic acid with an appropriate amine under acidic conditions to form the difluoroacetamide.
Attachment to Benzamide Core: The difluoroacetamido group is then attached to the benzamide core through a condensation reaction, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of the Methylphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroacetamido)-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroacetamido group, using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
2-(2,2-Difluoroacetamido)-N-(2-methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroacetamido)-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroacetamido group can form hydrogen bonds with active site residues, while the benzamide core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Difluoroacetamido)-N-(2-chlorophenyl)benzamide
- 2-(2,2-Difluoroacetamido)-N-(2-fluorophenyl)benzamide
- 2-(2,2-Difluoroacetamido)-N-(2-bromophenyl)benzamide
Uniqueness
2-(2,2-Difluoroacetamido)-N-(2-methylphenyl)benzamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.
Properties
CAS No. |
61555-11-1 |
|---|---|
Molecular Formula |
C16H14F2N2O2 |
Molecular Weight |
304.29 g/mol |
IUPAC Name |
2-[(2,2-difluoroacetyl)amino]-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C16H14F2N2O2/c1-10-6-2-4-8-12(10)19-15(21)11-7-3-5-9-13(11)20-16(22)14(17)18/h2-9,14H,1H3,(H,19,21)(H,20,22) |
InChI Key |
OXZJQPDXOYYSIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


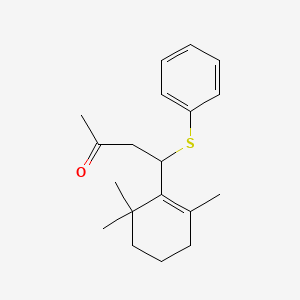
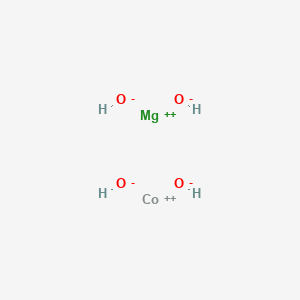
![5-[(3,4-Dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene](/img/structure/B14591720.png)
![4-ethoxy-5,6-dihydro-1H-benzo[h]quinazoline-2-thione](/img/structure/B14591725.png)

![Triethoxy[(2-methylphenoxy)methyl]silane](/img/structure/B14591742.png)
